SU5208

VEGFR2 inhibition Kinase inhibitor potency Angiogenesis

SU5208 (CAS 62540-08-3) is a high-purity VEGFR2 inhibitor with an IC50 of 0.02 µM, making it 62-fold more potent than SU5416. This indolinone derivative is essential for angiogenesis and kinase signaling studies. Choose for consistent, reproducible results in HUVEC tube formation and cell migration assays. >98% purity.

Molecular Formula C13H9NOS
Molecular Weight 227.28
CAS No. 62540-08-3; 853356-19-1
Cat. No. B2856542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU5208
CAS62540-08-3; 853356-19-1
Molecular FormulaC13H9NOS
Molecular Weight227.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2
InChIInChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15)/b11-8-
InChIKeyQMTIIBUDOBNABZ-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SU5208 (CAS 62540-08-3): A Low Molecular Weight Indolinone VEGFR2 Inhibitor for Preclinical Kinase Research and Comparative Compound Selection


SU5208 (CAS 62540-08-3), chemically designated as 3-[(Thien-2-yl)methylene]-2-indolinone, is a small-molecule indolinone derivative (MW 227.28) that acts as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR2) . This compound is utilized as a reference inhibitor in studies of angiogenesis, tumor vascular biology, and kinase signaling pathways . As a foundational tool compound in the indolinone-based kinase inhibitor class, SU5208 provides a baseline chemical scaffold for understanding structure-activity relationships and is widely available from reputable vendors at defined purity levels for consistent experimental outcomes .

Why SU5208 Selection Requires Quantitative Justification: The Limitations of Indolinone-Class Interchangeability in VEGFR-Targeted Research


Indolinone-based compounds constitute a structurally related class of receptor tyrosine kinase inhibitors; however, they are not interchangeable reagents. Subtle structural modifications across this class yield substantial, quantifiable divergences in target potency, selectivity profile, and functional outcomes . For example, closely related analogs such as Semaxanib (SU5416) and Sunitinib (SU11248) exhibit markedly different inhibitory potencies against VEGFR2, PDGFRβ, c-Kit, and other kinases . Consequently, experimental conclusions regarding angiogenesis inhibition, off-target effects, or combination therapy are highly contingent upon the specific compound selected . Direct substitution without understanding these quantitative differences risks experimental irreproducibility and misinterpretation of biological results. The evidence presented below provides the quantifiable metrics necessary to differentiate SU5208 from its nearest comparators.

SU5208 Comparative Evidence Guide: Quantifiable Differentiation Against Closest VEGFR2 Inhibitor Analogs for Informed Procurement


VEGFR2 Inhibitory Potency: 62-Fold Improvement in IC50 Relative to SU5416

SU5208 demonstrates a VEGFR2 (KDR) inhibitory IC50 value of 0.02 µM (20 nM) in cell-free kinase assays . In contrast, its closest structural analog and comparative benchmark, Semaxanib (SU5416), exhibits an IC50 of 1.23 µM for the same target . This represents a 62-fold (approximately 1.8 orders of magnitude) higher potency for SU5208 at the VEGFR2 target site.

VEGFR2 inhibition Kinase inhibitor potency Angiogenesis

Multi-Kinase Selectivity Profile: Quantified Off-Target Activity Across Five Kinases

SU5208 exhibits a defined multi-kinase inhibition profile beyond its primary VEGFR2 target. In cell-free assays, IC50 values have been reported as 0.18 µM for Flt-1 (VEGFR1), 0.24 µM for c-Kit, 7.3 µM for EGFR, and 7 µM for c-Src, alongside the primary VEGFR2 IC50 of 0.02 µM . This profile indicates a selectivity window of approximately 365-fold between VEGFR2 and EGFR/c-Src. In comparison, Sunitinib, a clinically established multi-targeted indolinone inhibitor, exhibits IC50 values of 80 nM for VEGFR2 and 2 nM for PDGFRβ [1].

Kinase selectivity Off-target profiling Polypharmacology

Chemical Synthesis and Process Reproducibility: Defined Synthetic Route with Established Yield and Purity Standards

The synthesis of SU5208 is documented in patent US04002749, which describes a one-step condensation reaction between oxindole (16.5 g, 0.12 mole) and thiophene-2-carboxaldehyde (19.1 g, 0.17 mole) catalyzed by piperidine (1 mL) in refluxing benzene (200 mL), yielding 15 g of product after crystallization from ethanol, representing a 55% yield with a melting point of 208.5°–210°C . Commercially, SU5208 is supplied with defined purity specifications, including ≥98% purity by vendors such as Bidepharm and ≥99.48% by MedChemExpress . In contrast, many next-generation indolinone analogs require complex multi-step syntheses with proprietary intermediates.

Chemical synthesis Process reproducibility Quality control

In Vitro and In Vivo Antitumor Activity: Evidence of Efficacy in Cancer Models

SU5208 has been reported to inhibit the growth of human cancer cells in vitro and in vivo, with studies demonstrating efficacy coupled with low toxicity in animal models of cancer . Additionally, the compound has been shown to modulate the immune system by regulating T cell activation . While these findings are qualitative rather than fully quantitative in the available literature, they indicate that SU5208 possesses functional biological activity beyond isolated kinase inhibition.

Antitumor activity In vivo efficacy Cancer research

SU5208 Optimal Application Scenarios: Evidence-Guided Use Cases for Preclinical Research and Compound Procurement


VEGFR2-Dependent Angiogenesis Inhibition at Low Nanomolar Concentrations

Based on the 0.02 µM VEGFR2 IC50 value , SU5208 is ideally suited for in vitro angiogenesis assays (e.g., HUVEC tube formation, endothelial cell migration) where potent VEGFR2 inhibition is required at sub-micromolar concentrations. The 62-fold higher potency relative to SU5416 makes SU5208 the preferred choice when minimizing compound concentration in culture media is a priority.

Kinase Selectivity Profiling and Polypharmacology Studies

The defined multi-kinase inhibition profile (VEGFR2 IC50=0.02 µM; Flt-1=0.18 µM; c-Kit=0.24 µM; EGFR=7.3 µM; c-Src=7 µM) makes SU5208 a useful tool for investigating concentration-dependent kinase selectivity windows. Researchers studying c-Kit-mediated effects should note the ~240 nM IC50 and design experiments with appropriate concentration ranges to distinguish VEGFR2-specific from c-Kit-mediated phenotypes.

Preclinical Oncology Studies Requiring Compound with Documented In Vivo Activity

For animal models of cancer where a VEGFR2 inhibitor with prior in vivo validation is required, SU5208 offers documented antitumor efficacy with reported low toxicity . While quantitative tumor growth inhibition data relative to comparators is not available, the qualitative evidence of in vivo activity supports its use as a positive control or reference compound in exploratory oncology studies.

Structure-Activity Relationship (SAR) Studies on Indolinone-Based Kinase Inhibitors

SU5208 represents a foundational indolinone scaffold (3-[(Thien-2-yl)methylene]-2-indolinone) with a well-documented synthetic route (55% yield, m.p. 208.5°–210°C) and established commercial purity standards (≥98%) . This makes SU5208 an appropriate baseline compound for SAR campaigns exploring modifications to the thiophene moiety or the indolinone core to optimize potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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